Ethyl 2-{1-[(ethoxycarbonyl)oxy]ethyl}pentanoate
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Overview
Description
Ethyl 2-{1-[(ethoxycarbonyl)oxy]ethyl}pentanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound is known for its unique structure, which includes an ethyl group, a pentanoate group, and an ethoxycarbonyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{1-[(ethoxycarbonyl)oxy]ethyl}pentanoate typically involves esterification reactions. One common method involves the reaction of pentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{1-[(ethoxycarbonyl)oxy]ethyl}pentanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to form the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the ethoxy group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Transesterification: Alcohol, acid or base catalyst.
Major Products Formed
Hydrolysis: Pentanoic acid and ethanol.
Reduction: Ethyl 2-{1-[(hydroxy)ethyl}pentanoate.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Ethyl 2-{1-[(ethoxycarbonyl)oxy]ethyl}pentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor
Mechanism of Action
The mechanism of action of ethyl 2-{1-[(ethoxycarbonyl)oxy]ethyl}pentanoate involves its hydrolysis to release the active carboxylic acid and alcohol components. These components can interact with various molecular targets, such as enzymes and receptors, leading to biological effects. The ester linkage is particularly important in drug delivery, as it allows for controlled release of the active ingredients .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with a similar ethyl group but a different acid component.
Methyl butyrate: Another ester with a different alcohol component.
Isopropyl propionate: An ester with a different alcohol and acid component.
Uniqueness
Ethyl 2-{1-[(ethoxycarbonyl)oxy]ethyl}pentanoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
6938-43-8 |
---|---|
Molecular Formula |
C12H22O5 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
ethyl 2-(1-ethoxycarbonyloxyethyl)pentanoate |
InChI |
InChI=1S/C12H22O5/c1-5-8-10(11(13)15-6-2)9(4)17-12(14)16-7-3/h9-10H,5-8H2,1-4H3 |
InChI Key |
TWARFOBPXLKSSL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(C)OC(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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